molecular formula C13H12N2O2 B493120 4-(2-Pyridinylmethoxy)benzamide

4-(2-Pyridinylmethoxy)benzamide

Cat. No.: B493120
M. Wt: 228.25g/mol
InChI Key: ZKQDEHPMLFBQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Pyridinylmethoxy)benzamide is a chemical compound of interest in medicinal chemistry and biochemical research. It belongs to a class of N-benzamide derivatives known for their diverse biological activities. Structurally related compounds, which feature a benzamide core linked to a pyridine moiety, have been investigated as potential therapeutic agents. Research on similar analogs has shown that these compounds can function as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are critical signaling proteins in the nervous system and are implicated in various pathophysiological conditions, including Alzheimer's disease, Parkinson's disease, and neuropathic pain . Consequently, this compound serves as a valuable scaffold for researchers exploring subtype-selective modulation of nAChRs and developing novel research tools for neuroscience. Furthermore, benzamide derivatives incorporating pyridine rings have also demonstrated significant pesticidal activities in agricultural research, including insecticidal and fungicidal properties . This makes them useful leads for the development of new agrochemicals. The mechanism of action for this compound family often involves interaction with key enzymatic or receptor targets, potentially through hydrogen bonding and other molecular interactions facilitated by the amide and heterocyclic groups in their structure . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25g/mol

IUPAC Name

4-(pyridin-2-ylmethoxy)benzamide

InChI

InChI=1S/C13H12N2O2/c14-13(16)10-4-6-12(7-5-10)17-9-11-3-1-2-8-15-11/h1-8H,9H2,(H2,14,16)

InChI Key

ZKQDEHPMLFBQTH-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)C(=O)N

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Scientific Research Applications

Histone Deacetylase Inhibition

One of the prominent applications of 4-(2-Pyridinylmethoxy)benzamide is as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they alter gene expression by increasing histone acetylation levels, which can induce apoptosis in cancer cells and promote differentiation. Compounds similar to this compound have shown efficacy in treating various cancers, including leukemia and solid tumors, by inhibiting HDAC activity .

Diabetes Management

Research has indicated that derivatives of benzamide compounds can inhibit protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling. For instance, studies on related compounds have demonstrated their ability to enhance insulin-stimulated glucose uptake without significant cytotoxicity, suggesting a potential role for this compound in managing type 2 diabetes mellitus and obesity .

Cancer Treatment Studies

A study highlighted the use of benzamide derivatives as HDAC inhibitors, demonstrating their effectiveness in reducing tumor size in preclinical models. The compounds exhibited low toxicity levels while significantly enhancing survival rates in treated groups compared to controls .

Metabolic Disorder Research

In another case study focusing on metabolic disorders, a series of benzamide derivatives were tested for their ability to improve glucose metabolism in diabetic models. The results indicated that certain derivatives could significantly increase glucose uptake in muscle cells, showcasing their potential as therapeutic agents for type 2 diabetes .

Data Tables

Application Mechanism Effectiveness
Cancer TreatmentHDAC inhibitionInduces apoptosis in cancer cells
Diabetes ManagementPTP1B inhibitionEnhances insulin-stimulated glucose uptake

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Modifications in Benzamide Derivatives
Compound Name Core Structure Key Substituents Biological Activity Reference
4-(2-Pyridinylmethoxy)benzamide Benzamide + pyridine 2-Pyridinylmethoxy at C4 Not explicitly reported
JJGW07 (Kowalski et al.) Benzamide + piperazine 4-(2-Methoxyphenyl)piperazine at C2 α1-Adrenolytic activity
JJGW12 Benzamide + piperazine 4-(2-Methoxyphenyl)piperazinylmethyl Enhanced receptor affinity
HPAPB (Zhou et al.) Benzamide + hydroxamic acid N-Hydroxy-4-phenylacetylamino-N-p-tolyl HDAC inhibition, antitumor
4-(1H-imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide Benzamide + imidazole + sulfonamide Imidazole at C4, sulfonamide at N-position Antifungal, anticancer
4-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide Benzamide + isoxazole + pyridine 3,5-Dimethylisoxazole at C4 Synthetic intermediate

Key Observations :

  • The pyridinylmethoxy group in this compound distinguishes it from piperazine- or imidazole-substituted analogs. Piperazine derivatives (e.g., JJGW07) exhibit α1-adrenolytic activity due to their affinity for adrenergic receptors, while imidazole-containing analogs (e.g., ) show antimicrobial activity .
  • Substituents at the N-position (e.g., hydroxamic acid in HPAPB) significantly alter biological targets, enabling HDAC inhibition and antitumor effects .

Key Observations :

  • This compound’s activity remains underexplored, but piperazine analogs (JJGW series) demonstrate receptor-specific antagonism, suggesting that pyridine substitutions may influence binding kinetics .
  • HPAPB highlights the role of hydroxamic acid in enhancing anticancer efficacy while reducing toxicity compared to classical agents like SAHA .

Key Observations :

  • Low yields in (18%) highlight challenges in coupling bulky substituents, which may also affect the target compound’s synthesis .

Preparation Methods

Nucleophilic Aromatic Substitution

A widely employed strategy involves the reaction of 4-hydroxybenzamide with 2-(chloromethyl)pyridine under basic conditions. This method leverages the nucleophilic displacement of chloride by the phenoxide ion.

Procedure :
4-Hydroxybenzamide (1.0 equiv) is dissolved in dimethylformamide (DMF) with potassium carbonate (2.5 equiv) as the base. 2-(Chloromethyl)pyridine (1.2 equiv) is added dropwise, and the mixture is heated to 80°C for 12–16 hours. Post-reaction, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via recrystallization from ethanol.

Key Data :

ParameterValue
Yield68–72%
Reaction Time16 hours
SolventDMF
BaseK₂CO₃

This method is cost-effective but limited by moderate yields due to competing side reactions, such as hydrolysis of the chloromethyl group.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a high-yield alternative for coupling 4-hydroxybenzamide with 2-pyridinemethanol.

Procedure :
4-Hydroxybenzamide (1.0 equiv), 2-pyridinemethanol (1.5 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are combined in tetrahydrofuran (THF) at 0°C. The reaction proceeds at room temperature for 6 hours. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

ParameterValue
Yield85–89%
Reaction Time6 hours
SolventTHF
CatalystDEAD/PPh₃

While efficient, this method requires expensive reagents and generates stoichiometric triphenylphosphine oxide, complicating purification.

Catalytic Etherification Strategies

Acid-Catalyzed Condensation

Methylsulfonic acid (MSA) catalyzes the direct condensation of 4-hydroxybenzamide with 2-pyridinemethanol, avoiding protective group chemistry.

Procedure :
A mixture of 4-hydroxybenzamide (1.0 equiv), 2-pyridinemethanol (1.1 equiv), and MSA (0.2 equiv) in toluene is refluxed at 110°C for 8 hours. The reaction is monitored by HPLC, and the product is extracted with dilute HCl, neutralized, and recrystallized.

Key Data :

ParameterValue
Yield82–86%
Reaction Time8 hours
SolventToluene
CatalystMethylsulfonic acid

This single-step method is advantageous for scalability but requires careful control of acid concentration to prevent amide hydrolysis.

Aluminum Isopropylate-Mediated Transesterification

Adapted from benzamide syntheses in US3357978A, aluminum isopropylate facilitates ether formation under mild conditions.

Procedure :
4-Hydroxybenzamide (1.0 equiv) and 2-pyridinemethanol (1.3 equiv) are heated in xylene with aluminum isopropylate (0.1 equiv) at 120°C for 5 hours. The product is isolated via aqueous workup and recrystallized from ethanol.

Key Data :

ParameterValue
Yield78–81%
Reaction Time5 hours
SolventXylene
CatalystAl(OⁱPr)₃

This approach minimizes side reactions but necessitates anhydrous conditions.

Table 1: Summary of Synthetic Methods

MethodYield (%)CostPurification Complexity
Nucleophilic Substitution68–72LowModerate
Mitsunobu Reaction85–89HighHigh
Acid-Catalyzed82–86MediumLow
Aluminum Isopropylate78–81MediumModerate

The Mitsunobu reaction offers the highest yield but is less practical for industrial-scale synthesis due to reagent costs. Acid-catalyzed condensation balances yield and scalability, making it preferable for bulk production.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while toluene and xylene improve thermal stability in acid-catalyzed methods. Ethanol and THF are ideal for recrystallization due to favorable solubility profiles.

Temperature Control

Elevated temperatures (80–120°C) accelerate ether formation but risk amide degradation. Stepwise heating (ramping from 50°C to 110°C) mitigates decomposition.

Challenges and Solutions

  • Amide Hydrolysis : Acidic or basic conditions may hydrolyze the benzamide to benzoic acid. Neutral pH during workup and low acid concentrations (≤0.2 equiv MSA) prevent this.

  • Byproduct Formation : Triphenylphosphine oxide (Mitsunobu) complicates purification. Switching to polymer-supported reagents or catalytic systems reduces waste .

Q & A

Q. What synthetic strategies are commonly employed to prepare 4-(2-Pyridinylmethoxy)benzamide derivatives?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyridine-containing intermediates and benzamide precursors. For example:
  • Step 1 : Methylation of pyridine derivatives using iodomethane to form intermediates (e.g., conversion of intermediate 10a to 10b in Scheme 1) .
  • Step 2 : Coupling of the pyridinylmethoxy intermediate with benzoyl chloride derivatives under basic conditions.
  • Key Tools : Reflux conditions, catalysts (e.g., TBAI), and purification via column chromatography.
  • Analytical Validation : Confirmation via 1H^1H-NMR and mass spectrometry (MS) to verify regioselectivity .

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :
  • Structural Confirmation :
  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • NMR (1H^1H, 13C^{13}C) : Resolves aromatic protons (δ 7.0–8.5 ppm) and pyridinylmethoxy groups (δ 4.5–5.0 ppm) .
  • High-Resolution MS : Validates molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) .
  • Purity Assessment : HPLC with UV detection (≥95% purity threshold) .

Advanced Research Questions

Q. How do structural modifications influence the CHK1 inhibitory activity of this compound derivatives?

  • Methodological Answer :
  • SAR Insights :
  • Pyrrolo[2,3-d]pyrimidine Substitution : Enhances CHK1 binding affinity (IC50_{50} < 100 nM) by mimicking ATP-binding pocket interactions .
  • Electron-Withdrawing Groups (e.g., -CF3_3) : Improve metabolic stability and cell permeability, as shown in cytotoxicity assays .
  • Experimental Validation :
  • Kinase Assays : Measure IC50_{50} values against recombinant CHK1.
  • Molecular Docking : Predict binding modes using software like AutoDock Vina .

Q. How can researchers address off-target effects observed with benzamide-based enzyme inhibitors?

  • Methodological Answer :
  • Mechanistic Insight : Benzamide derivatives (e.g., 3-aminobenzamide) inhibit poly(ADP-ribose) synthetase but may disrupt glucose metabolism or DNA repair .
  • Mitigation Strategies :
  • Dose Optimization : Use the lowest effective concentration to minimize non-specific effects.
  • Selectivity Profiling : Screen against related enzymes (e.g., HDACs, PARP isoforms) .
  • Control Experiments : Include inactive analogs (e.g., methylated derivatives) to isolate target-specific effects .

Q. What reaction conditions lead to divergent mechanistic pathways in Cu(II)-mediated C-H oxidation of benzamide derivatives?

  • Methodological Answer :
  • Condition-Dependent Mechanisms :
  • Basic Conditions : Organometallic C-H activation (directed methoxylation/chlorination via Cu(II)-amide coordination) .
  • Acidic Conditions : Single-electron transfer (SET) mechanisms, leading to non-directed chlorination .
  • Validation Tools :
  • Isotopic Labeling : 18O^{18}O-H2 _2O to track oxygen sources.
  • Computational Studies : DFT calculations to compare activation barriers for competing pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.